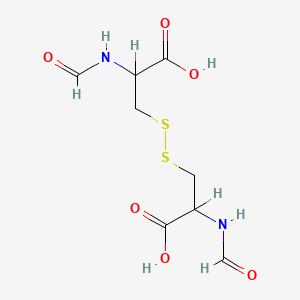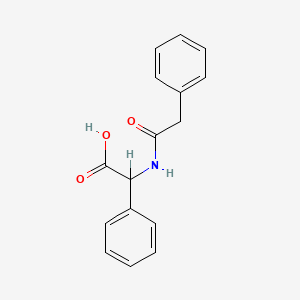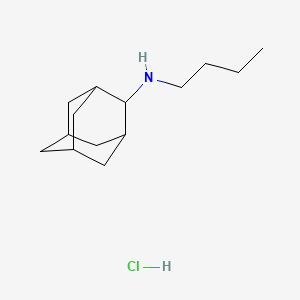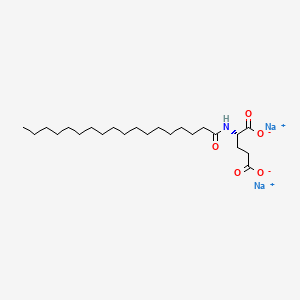
Disodium stearoyl glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium stearoyl glutamate is an ester of glutamic acid, represented by the chemical formula C23H41NNa2O5. This compound is known for its versatility and is widely used in the cosmetics industry due to its conditioning and emulsifying properties .
Métodos De Preparación
Disodium stearoyl glutamate can be synthesized through the reaction of stearoyl chloride with glutamic acid and sodium hydroxide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis in reactors, followed by purification processes to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Disodium stearoyl glutamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Aplicaciones Científicas De Investigación
Disodium stearoyl glutamate has a wide range of scientific research applications:
Chemistry: It is used as an emulsifying agent in various chemical formulations.
Biology: Its conditioning properties make it useful in biological studies involving cell cultures and tissue engineering.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
Disodium stearoyl glutamate exerts its effects primarily through its ability to reduce surface tension, facilitating the even application of products on the skin or hair. It interacts with the lipid layers of the skin, enhancing the penetration and efficacy of other active ingredients in cosmetic formulations .
Comparación Con Compuestos Similares
Disodium stearoyl glutamate is often compared with other amino acid alkyl amides such as sodium lauroyl glutamate and capryloyl glycine. While all these compounds share similar conditioning and emulsifying properties, this compound is unique in its ability to provide a gentle, non-irritating experience, making it suitable for sensitive skin .
Similar compounds include:
- Sodium lauroyl glutamate
- Capryloyl glycine
- Lauroyl lysine
These compounds are also used in cosmetics for their conditioning and emulsifying properties but may differ in their specific applications and effects on the skin .
Propiedades
Número CAS |
38079-62-8 |
|---|---|
Fórmula molecular |
C23H43NO5.Na C23H43NNaO5 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
disodium;(2S)-2-(octadecanoylamino)pentanedioate |
InChI |
InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1 |
Clave InChI |
FTSXCFQXTFOYQH-BDQAORGHSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na] |
| 38079-62-8 | |
Pictogramas |
Irritant |
Secuencia |
E |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


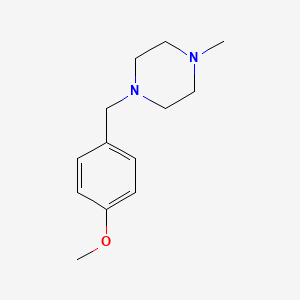
![Benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B1614764.png)
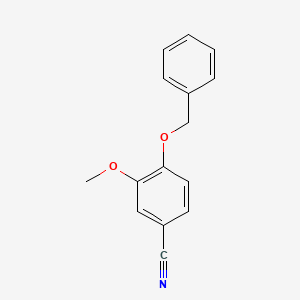
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B1614766.png)
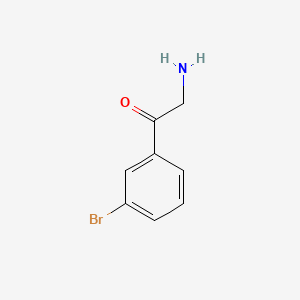

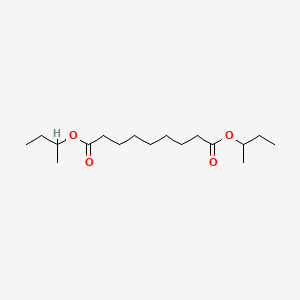
![4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid](/img/structure/B1614772.png)
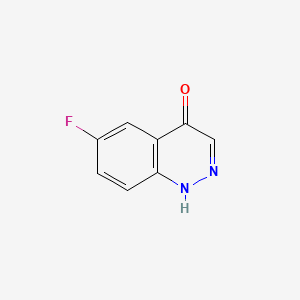
![[(4-Chlorobenzyl)thio]acetic acid](/img/structure/B1614774.png)
![(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate](/img/structure/B1614775.png)
